6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been reported to interact with various biological targets, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is known that the tautomeric form present in the imidazo[4,5-b]pyridine skeletons can interact with alkyl halides under phase transfer catalysis conditions, leading to effects on two positions: the nitrogen at position 3 (n3) and at position 4 (n4) .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been reported to activate nf-kappab through the process of phosphorylation , suggesting that they may influence related biochemical pathways.
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to have antimicrobial features , suggesting that they may have similar effects.
Action Environment
It is known that the reaction of imidazo[4,5-b]pyridine with halogenated derivatives under phase transfer catalysis conditions can be influenced by the reaction environment .
Biochemical Analysis
Biochemical Properties
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, it interacts with biomolecules like DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing their normal function. For instance, it can inhibit kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or inhibiting microbial infections . At high doses, it may cause toxic or adverse effects, including liver damage, renal toxicity, and hematological abnormalities . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions. This reaction yields 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can be further modified to introduce the methyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: The imidazo[4,5-b]pyridine core can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce polycyclic compounds with enhanced biological activity .
Scientific Research Applications
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and bioactive molecules.
Biology: The compound is used in the development of probes and inhibitors for studying biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
- 6-Bromo-1H-imidazo[4,5-b]pyridine
Uniqueness
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and methyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate for the synthesis of various derivatives with potential biological and industrial applications .
Properties
IUPAC Name |
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFKQUTYXXPQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067372 | |
Record name | 6-Bromo-5-methylimidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-41-6 | |
Record name | 6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28279-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo(4,5-b)pyridine, 6-bromo-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028279416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo[4,5-b]pyridine, 6-bromo-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Bromo-5-methylimidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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